molecular formula C7H6ClF3N4 B13483763 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride

Cat. No.: B13483763
M. Wt: 238.60 g/mol
InChI Key: DPCAJYGGTNFDHG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. Key structural elements include:

  • Trifluoromethyl (-CF₃) group at position 2: Enhances metabolic stability and lipophilicity due to its strong electron-withdrawing nature .
  • Primary amine (-NH₂) at position 5: Provides a site for hydrogen bonding and salt formation.
  • Hydrochloride salt: Improves aqueous solubility and bioavailability compared to the free base .

This compound is of interest in medicinal chemistry, particularly as a kinase inhibitor scaffold, due to its ability to modulate enzyme activity through interactions with hydrophobic pockets and hydrogen-bonding motifs.

Properties

Molecular Formula

C7H6ClF3N4

Molecular Weight

238.60 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride

InChI

InChI=1S/C7H5F3N4.ClH/c8-7(9,10)6-12-3-1-2-4(11)13-5(3)14-6;/h1-2H,(H3,11,12,13,14);1H

InChI Key

DPCAJYGGTNFDHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the core structure.

Scientific Research Applications

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological/Physicochemical Implications References
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride -CF₃ (position 2), -NH₂ (position 5), HCl salt ~280.7 (free base) + HCl Hydrochloride salt enhances solubility; -CF₃ improves metabolic stability. Potential kinase inhibitor with balanced lipophilicity and solubility.
2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridin-5-amine -CF₃ (position 2), -NH₂ (position 5) ~237.2 Lacks hydrochloride salt; 1H tautomer vs. 3H. Lower solubility than hydrochloride form; tautomerism may affect binding.
5-[(2,3-Dichlorophenyl)sulfanyl]-3H-imidazo[4,5-b]pyridin-2-amine -S-(2,3-Cl₂C₆H₃) (position 5), -NH₂ (position 2) ~318.2 Bulky sulfanyl group introduces steric hindrance. May target sulfur-binding enzymes; reduced membrane permeability due to higher MW.
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine -CF₃ (position 2), piperidin-4-yl (position 3) ~297.3 Basic piperidine moiety increases polarity. Enhanced interaction with acidic residues in receptors; potential for improved CNS penetration.
2-Methyl-3H-imidazo[4,5-b]pyridin-5-amine -CH₃ (position 2), -NH₂ (position 5) ~163.2 Smaller substituent (-CH₃) vs. -CF₃. Lower metabolic stability; reduced lipophilicity compared to -CF₃ analogs.

Key Findings from Comparative Analysis

Role of Trifluoromethyl Group :

  • The -CF₃ group in the target compound confers higher metabolic stability and lipophilicity compared to -CH₃ or halogens (e.g., -Cl, -F) .
  • Electron-withdrawing nature of -CF₃ may enhance binding affinity to kinases by stabilizing charge-transfer interactions.

Impact of Hydrochloride Salt: The hydrochloride salt form significantly improves aqueous solubility, making the compound more suitable for oral or intravenous administration . In contrast, non-salt analogs (e.g., 1H-imidazo tautomer) exhibit lower solubility, limiting their bioavailability .

Piperidine-substituted analogs (e.g., ) show enhanced polarity, which could improve CNS penetration but reduce passive diffusion across membranes.

Structural Flexibility and Tautomerism: The 3H vs.

Biological Activity

2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on recent studies.

  • Common Name : 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine
  • CAS Number : 1506765-58-7
  • Molecular Weight : 202.14 g/mol
  • Chemical Structure : The presence of a trifluoromethyl group enhances the lipophilicity and bioactivity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)25.72 ± 3.95
U87 (Glioblastoma)45.2 ± 13.0
Panc-1 (Pancreatic)0.051
BxPC-3 (Pancreatic)0.066

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment with the compound.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains:

Bacterial Strain MIC (µg/ml) Reference
S. aureus2
E. coli8
P. aeruginosa16

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.

The biological activity of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride can be attributed to several mechanisms:

  • DNA Intercalation : Similar to other imidazole derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell signaling pathways, such as PI3Kδ and AKT .
  • P-glycoprotein Interaction : Studies indicate that this compound does not significantly interact with P-glycoprotein, suggesting favorable pharmacokinetics for brain penetration .

Case Studies

A notable study investigated the effects of this compound on tumor-bearing mice, where it was found to significantly suppress tumor growth compared to control groups. The study utilized various dosing regimens to establish a dose-response relationship, demonstrating that higher doses correlated with increased efficacy in tumor reduction .

Q & A

Q. What are the established synthetic routes for 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation of substituted pyridine precursors with trifluoromethyl-containing reagents. For example, imidazo[4,5-b]pyridine cores are often constructed using Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group . Purity optimization involves recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients). Monitoring by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures >95% purity .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on ¹H/¹³C NMR (e.g., δ ~8.2 ppm for imidazo-pyridine protons, δ ~120–140 ppm for CF₃ carbons) and high-resolution mass spectrometry (HRMS) to match the molecular ion [M+H]+. Single-crystal X-ray diffraction (as applied in related imidazo[4,5-b]pyridines) resolves stereochemical ambiguities, with R-factors <0.05 ensuring accuracy .

Q. What are the solubility and stability profiles under experimental conditions?

The hydrochloride salt form enhances water solubility (≥10 mg/mL in PBS pH 7.4), while stability studies (24–72 hrs at 25°C) show <5% degradation in aqueous buffers. For long-term storage, lyophilization and storage at –20°C under inert gas (argon) are recommended to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in kinase inhibition assays?

Key modifications include:

  • Trifluoromethyl positioning : Compare activity of 2-CF₃ vs. 3-CF₃ analogs (e.g., p38 MAPK inhibition assays using recombinant enzymes, IC₅₀ determination via fluorescence polarization) .
  • Amine substitution : Replace the 5-amine with alkyl/aryl groups to assess steric/electronic effects on target binding (e.g., SPR-based binding affinity measurements) . Data should be analyzed using nonlinear regression (GraphPad Prism) to model dose-response curves.

Q. What contradictory findings exist regarding its role in hepatic differentiation, and how can they be resolved?

Studies report variability in hepatocyte-specific gene induction (e.g., albumin, CYP450 isoforms) across MSC lines . Contradictions may arise from:

  • Cell line heterogeneity : Validate results in ≥3 independent MSC sources (e.g., bone marrow vs. adipose-derived).
  • Concentration gradients : Perform dose-response assays (0.1–10 µM) to identify optimal activity windows.
  • Endpoint assays : Use qRT-PCR (TaqMan probes) and functional tests (CYP3A4 luciferase reporters) to cross-verify differentiation efficiency .

Q. What computational methods are suitable for predicting off-target interactions?

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 3D83 for p38 MAPK) to assess binding poses.
  • Pharmacophore modeling : Screen DrugBank databases to identify shared motifs with known GPCR ligands . Experimental validation via kinome-wide profiling (e.g., KinomeScan) is critical to confirm specificity .

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